2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic heteroaromatic core. The structure includes a methyl group at the 1-position of the pyrazole ring and a propanoic acid side chain at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 221.22 g/mol. The propanoic acid moiety enhances solubility in aqueous environments, while the methyl group may influence metabolic stability and binding interactions in biological systems.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(1-methylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(10(14)15)7-3-8-5-12-13(2)9(8)11-4-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
PHRKZUHTKIRCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=NN2C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Scientific Research Applications
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The binding of the compound to these targets can modulate their activity, leading to various biological effects . The specific pathways involved depend on the particular target and the context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Pyridine Core
3-(1,4-Dimethyl-3,6-dioxo-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid (CID 25313177)
- Molecular Formula : C₁₁H₁₃N₃O₄
- Key Features : Incorporates two oxo groups (3,6-dioxo) and a dimethyl substitution (1,4-methyl).
- The additional methyl group at position 4 may sterically hinder interactions with enzymes or receptors.
3-(1,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid Hydrate
- Molecular Formula : C₁₂H₁₅N₃O₃·H₂O (hydrate form)
- Key Features : Trimethyl substitution (1,4,6-methyl) and a single oxo group at position 3.
- Impact : The hydrate form improves aqueous solubility, while the 1,4,6-trimethyl substitution enhances lipophilicity, possibly prolonging metabolic half-life compared to the target compound.
3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic Acid (CAS 1050911-20-0)
- Molecular Formula : C₁₄H₁₇N₃O₃
- Key Features : Methoxy group at position 3 and trimethyl substitution.
- However, steric effects from trimethyl groups may reduce binding affinity.
Variations in the Acid Side Chain
2-{6-Hydroxy-4-methyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
- Molecular Formula : C₉H₉N₃O₄
- Key Features : Shorter acetic acid chain and a hydroxy group at position 6.
- The hydroxy group enhances hydrogen-bonding capacity but may increase susceptibility to glucuronidation.
3-(1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Bioavailability : Compounds with fewer methyl groups (e.g., the target compound) exhibit better aqueous solubility, critical for oral bioavailability. Trimethyl or tetramethyl analogs (e.g., ) trade solubility for enhanced membrane permeability.
- Metabolic Stability : Methoxy and hydroxy groups () may undergo phase II metabolism (e.g., glucuronidation), reducing plasma half-life. Methyl-rich analogs () show improved stability but risk CYP450-mediated interactions.
- Target Binding : Oxo groups () enhance hydrogen-bonding interactions with enzymes like cyclooxygenase or kinase targets, while methyl groups () may optimize hydrophobic pocket binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
